molecular formula C22H13ClFNO3S B2834970 [4-(4-Chlorophenyl)sulfonyl-6-fluoroquinolin-3-yl]-phenylmethanone CAS No. 866846-30-2

[4-(4-Chlorophenyl)sulfonyl-6-fluoroquinolin-3-yl]-phenylmethanone

Cat. No.: B2834970
CAS No.: 866846-30-2
M. Wt: 425.86
InChI Key: SZXNWEHKSLRVIS-UHFFFAOYSA-N
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Description

“[4-(4-Chlorophenyl)sulfonyl-6-fluoroquinolin-3-yl]-phenylmethanone” is a chemical compound with the molecular formula C22H13ClFNO3S. It has a molecular weight of 425.86 g/mol. The compound is also known by several synonyms, including 4-(4-CHLOROBENZENESULFONYL)-3-(3,4-DIMETHYLBENZOYL)-6-FLUOROQUINOLINE .


Synthesis Analysis

The synthesis of quinoline derivatives, such as this compound, often involves chemical modification of the quinoline nucleus . This approach is commonly used in drug discovery, resulting in improved therapeutic effects .


Molecular Structure Analysis

The molecular structure of this compound includes a quinoline nucleus, which is a nitrogen-containing bicyclic compound . The structure also includes a sulfonyl group attached to a 4-chlorophenyl group.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, quinoline derivatives are known to exhibit important biological activities . These activities often depend on the substitution on the heterocyclic pyridine ring .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 453.9 g/mol and an exact mass of 453.0601704 g/mol . It has a topological polar surface area of 72.5 Ų, a hydrogen bond acceptor count of 5, and a rotatable bond count of 4 . The compound is canonicalized .

Scientific Research Applications

Biochemical Properties of Anti-inflammatory Drugs

Research has shown that certain anti-inflammatory drugs inhibit the metabolism of cartilage and other connective tissues, affecting the biosynthesis of polysaccharide sulphates in vivo. These findings suggest a potential application of related compounds in studying anti-inflammatory mechanisms and developing new therapeutic agents (H. Bostroem, K. Berntsen, & M. Whitehouse, 1964).

Novel Sulfonated Polymers for Fuel Cell Applications

Another significant area of application is the development of novel sulfonated polymers, such as sulfonated poly(ether ether ketone) containing pendant carboxyl groups, which show promise for use in fuel cell membranes due to their excellent ion-exchange capacity, water uptake, proton conductivity, and methanol permeability characteristics (Hongtao Li et al., 2009).

Development of Proton Exchange Membranes

Research into sulfonated poly(4'-phenyl-2,5-benzophenone) and poly(arylene ether sulfone) has resulted in the creation of multiblock copolymers suitable for proton exchange membranes, highlighting the compound's utility in enhancing the efficiency of fuel cells (H. Ghassemi, G. Ndip, & J. Mcgrath, 2004).

Synthesis of Quinoline Derivatives

Quinoline derivatives, including those structurally related to the compound , have been synthesized and evaluated for various properties, suggesting their potential utility in materials science and organic chemistry research (Hansrudolf Walter, 1994).

Anticancer Activity of Quinazoline Derivatives

Compounds with a quinazoline structure have been synthesized and screened for anticancer activity, indicating the potential use of related compounds in the development of new anticancer drugs (A. A. Farag et al., 2012).

Future Directions

The future directions for research on [4-(4-Chlorophenyl)sulfonyl-6-fluoroquinolin-3-yl]-phenylmethanone and similar compounds likely involve further exploration of their therapeutic potential. Quinoline derivatives are utilized in various areas, including medicine, food, catalysts, dyes, materials, refineries, and electronics . They are present in numerous biological compounds and have shown potential as antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, anti-inflammatory, antioxidant, and anti-HIV agents .

Properties

IUPAC Name

[4-(4-chlorophenyl)sulfonyl-6-fluoroquinolin-3-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13ClFNO3S/c23-15-6-9-17(10-7-15)29(27,28)22-18-12-16(24)8-11-20(18)25-13-19(22)21(26)14-4-2-1-3-5-14/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZXNWEHKSLRVIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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